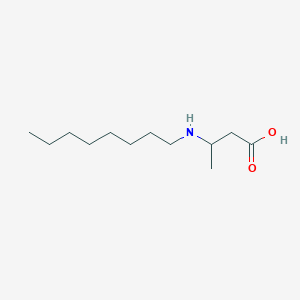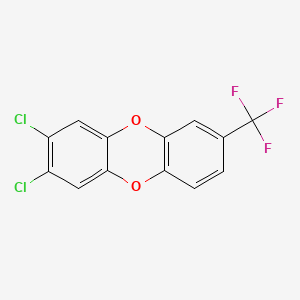
7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin is a synthetic organic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxic effects. The unique structure of this compound, characterized by the presence of trifluoromethyl and dichloro substituents, makes it a subject of interest in various scientific research fields.
准备方法
The synthesis of 7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorinated phenols and trifluoromethylated aromatic compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the dioxin structure.
Industrial Production: Industrial production methods may include large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield.
化学反应分析
7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may yield dechlorinated or defluorinated products.
Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions: Reagents such as strong acids, bases, and oxidizing agents are commonly used in these reactions. Conditions may include elevated temperatures and pressures.
Major Products: The major products formed from these reactions include various chlorinated and fluorinated derivatives, which may have different physical and chemical properties.
科学研究应用
7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dioxins and related substances in chemical reactions.
Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of dioxins.
Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic agents and toxicology assessments.
Industry: The compound is used in the development of materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of 7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound can modulate gene expression and cellular pathways, leading to various biological effects. The production of reactive oxygen species (ROS) and disruption of mitochondrial function are also key aspects of its mechanism .
相似化合物的比较
7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin can be compared with other similar compounds, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,7-Dichlorodibenzo-p-dioxin: Studied for its degradation by microorganisms.
Triclosan Derivatives: Compounds like triclosan can degrade into dioxin-like substances under certain conditions.
The uniqueness of this compound lies in its specific substituents, which influence its chemical behavior and biological effects.
属性
CAS 编号 |
97741-72-5 |
|---|---|
分子式 |
C13H5Cl2F3O2 |
分子量 |
321.07 g/mol |
IUPAC 名称 |
2,3-dichloro-7-(trifluoromethyl)dibenzo-p-dioxin |
InChI |
InChI=1S/C13H5Cl2F3O2/c14-7-4-11-12(5-8(7)15)20-10-3-6(13(16,17)18)1-2-9(10)19-11/h1-5H |
InChI 键 |
BLLXTYYLOKMRCD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC3=CC(=C(C=C3O2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
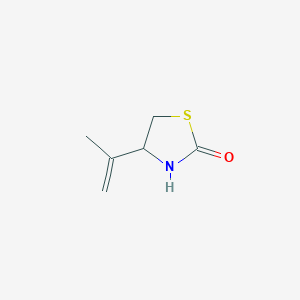
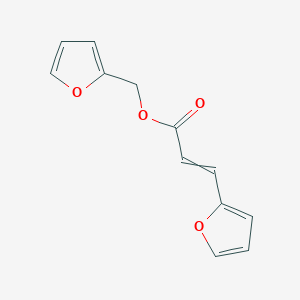
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

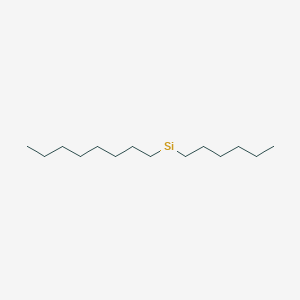

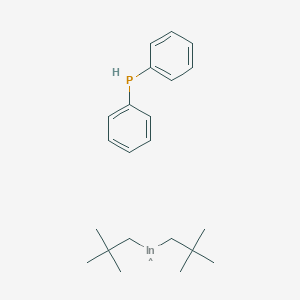
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)

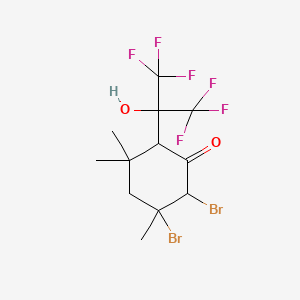
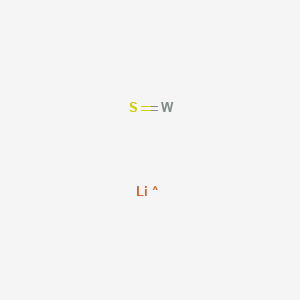
![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
